methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Description

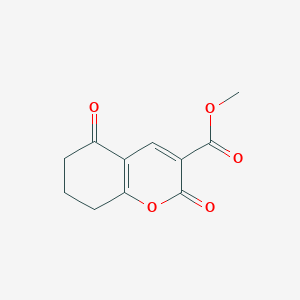

Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a bicyclic chromene derivative featuring a fused 2-pyrone scaffold. This compound is structurally related to bioactive natural and synthetic molecules, particularly those with anticancer, anti-inflammatory, or antimicrobial properties . Its synthesis often involves one-pot multicomponent reactions, such as the condensation of 1,3-cyclohexanediones with dimethylformamide dimethylacetal (DMF-DMA) and cyanacetamides .

Properties

Molecular Formula |

C11H10O5 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

methyl 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylate |

InChI |

InChI=1S/C11H10O5/c1-15-10(13)7-5-6-8(12)3-2-4-9(6)16-11(7)14/h5H,2-4H2,1H3 |

InChI Key |

VIVCGYDDWOTFTB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(CCCC2=O)OC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate can be achieved through various methods. One common approach involves the reaction of 1,3-cyclohexanedione with dimethylformamide dimethylacetal and various N-substituted cyanacetamides . This method typically involves a one-pot three-step process, which includes hydrolysis of 4-cyanobuta-1,3-dienolate salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out under specific conditions using common reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s core structure is shared with several derivatives differing in substituents, stereochemistry, or fused rings. Key analogs include:

Key Observations :

- Substituent Position : Alkyl groups (e.g., 7,7-dimethyl) enhance stability and modulate solubility .

- Ester Choice : Ethyl esters increase lipophilicity, affecting bioavailability .

- Stereochemistry : Chiral derivatives (e.g., 2S,3S-configuration) are critical for targeted biological interactions .

Physical and Spectroscopic Properties

Melting Points :

- Methyl 2,5-dioxo-tetrahydrochromene-3-carboxylate: >290°C (decomposes) .

- Ethyl 7,7-dimethyl analog: 240–242°C .

- Spirooxindole derivatives: 263–265°C .

Spectroscopic Data :

Computational and Predictive Data

Biological Activity

Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (CAS No. 77959-75-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₀O₅

- Molecular Weight : 222.2 g/mol

- CAS Number : 77959-75-2

The compound features a unique chromene structure that contributes to its biological activity. The presence of the dioxo and carboxylate functional groups enhances its interaction with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against several cancer cell lines including:

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian) | 10.5 |

| HT-29 (Colorectal) | 15.3 |

| HeLa (Cervical) | 12.0 |

In particular, the compound induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in A2780 cells, suggesting a mechanism involving mitochondrial dysfunction .

Antimicrobial Activity

This compound also displays antimicrobial properties. Its derivatives have been tested against various bacterial strains with promising results:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings highlight its potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit phospholipase A2 with an IC50 value of 3.1 nmol .

- Cell Cycle Arrest : It affects the cell cycle phases in cancer cells, leading to apoptosis.

- Oxidative Stress Induction : Increased ROS levels contribute to cellular damage and apoptosis in tumor cells .

Study on Anticancer Effects

A recent study evaluated the effects of this compound on human cervical cancer cells (HeLa). The results indicated that treatment with the compound resulted in:

- Significant reduction in cell viability .

- Induction of apoptosis , characterized by increased caspase activity.

This study underscores the compound's potential as a therapeutic agent against cervical cancer .

Study on Antimicrobial Properties

In another study focusing on its antimicrobial properties, this compound was tested against multi-drug resistant strains of bacteria. The results demonstrated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.